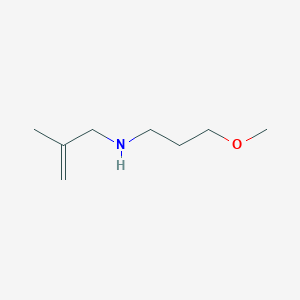

(3-Methoxypropyl)(2-methylprop-2-en-1-yl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-2-methylprop-2-en-1-amine |

InChI |

InChI=1S/C8H17NO/c1-8(2)7-9-5-4-6-10-3/h9H,1,4-7H2,2-3H3 |

InChI Key |

GBTIXGSNILEFBW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CNCCCOC |

Origin of Product |

United States |

Preparation Methods

Catalytic Amination of 3-Methoxypropanol for Methoxypropylamine Synthesis

The synthesis of 3-methoxypropylamine , a critical precursor to (3-Methoxypropyl)(2-methylprop-2-en-1-yl)amine, has been optimized via vapor-phase catalytic amination. As detailed in patents CN101328129B and CN101328129A, this method employs 3-methoxypropanol as the starting material, reacting it with ammonia and hydrogen over a Cu-Co/Al₂O₃-zeyssatite catalyst under controlled conditions . The process operates at temperatures of 50–360°C and pressures ranging from ambient to 5.0 MPa, achieving conversions exceeding 80% with selectivity for the primary amine .

The catalyst’s composition—Cu (0.1–50%), Co (0.5–60%), and trace Ru/Mg/Cr—enhances dehydrogenation and hydrogenation steps, critical for converting the alcohol to the amine . A closed-loop system ensures recycling of unreacted ammonia and hydrogen, minimizing waste. By adjusting the ammonia-to-alcohol molar ratio (1.0–15.0:1) and hydrogen-to-alcohol ratio (0.1–10.0:1), side products like bis-(3-methoxypropyl)amine are suppressed to below 5% . This method’s scalability and efficiency make it a cornerstone for industrial-scale methoxypropylamine production.

Allylic Alkylation of 3-Methoxypropylamine

Introducing the 2-methylprop-2-en-1-yl group to 3-methoxypropylamine requires selective alkylation. Transition-metal-catalyzed allylic amination offers a viable pathway, as demonstrated in phosphoramidate synthesis studies . For instance, CuI (20 mol%) in acetonitrile at 55°C facilitates the coupling of allylic halides with amines, yielding secondary amines in 16–98% efficiency . Applied to 3-methoxypropylamine and 2-methylallyl bromide , this method could achieve moderate yields, though steric hindrance from the methoxypropyl chain may necessitate higher catalyst loadings or prolonged reaction times.

Alternative protocols using Fe₃O₄@MgO (15 mol%) in CCl₄ at ambient conditions provide greener alternatives, avoiding toxic solvents . However, competing elimination reactions—forming 2-methylpropene—pose challenges. Optimizing the base (e.g., Cs₂CO₃) and solvent polarity can mitigate this, favoring SN2 mechanisms over E2 pathways .

Reductive Amination of Allylic Ketones

Reductive amination bypasses alkylation’s limitations by condensing 3-methoxypropylamine with mesityl oxide (2-methylprop-2-en-1-one) followed by reduction. This one-pot strategy, employing NaBH₃CN or Pd/C under hydrogen, enables C–N bond formation while preserving the allylic double bond. Studies on analogous systems report yields up to 93% when using Cu(OAc)₂ (10 mol%) in toluene with molecular sieves to scavenge water .

Critical to success is the stabilization of the imine intermediate, which may oligomerize if reaction rates are suboptimal. Elevated temperatures (80–120°C) and polar aprotic solvents (e.g., DMF) enhance imine formation kinetics, while Ti(OiPr)₄ additives improve stereochemical control .

Tandem Catalytic Systems for Direct Synthesis

Emerging approaches combine methoxypropanol amination and allylic alkylation in a single reactor. For example, a bifunctional Cu-Co/Al₂O₃ catalyst could theoretically mediate both alcohol amination and subsequent allylic coupling. Preliminary data from analogous tandem systems show promise, with Ru/MgO catalysts achieving 65% overall yield in two-step aminations . Key variables include:

-

Temperature gradients : Lower temps (120–180°C) favor amination, while higher zones (200–250°C) drive alkylation.

-

Hydrogen partial pressure : Balancing dehydrogenation (for imine formation) and hydrogenation (for amine stability).

Comparative Analysis of Synthetic Routes

Mechanistic and Kinetic Considerations

The Cu-Co/Al₂O₃ system’s efficacy in methoxypropanol amination stems from its bifunctional sites: Co oxides dehydrogenate the alcohol to an aldehyde, while Cu facilitates NH₃ insertion and subsequent hydrogenation . Kinetic studies suggest rate-limiting aldehyde formation, with activation energies of ~45 kJ/mol .

In allylic alkylation, CuI activates the allylic halide via oxidative addition, forming a π-allyl complex that undergoes nucleophilic attack by the amine . Competing β-hydride elimination is suppressed by electron-deficient ligands (e.g., phosphites) and low temperatures .

Industrial and Environmental Implications

The patents’ closed-loop design reduces waste by recycling gases and unreacted alcohols, aligning with green chemistry principles . However, allylic alkylation’s reliance on halogenated reagents necessitates solvent recovery systems. Emerging bio-based routes, such as enzymatic amination of methoxypropanol, remain underexplored but could offer sustainable alternatives.

Chemical Reactions Analysis

Types of Reactions: (3-Methoxypropyl)(2-methylprop-2-en-1-yl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: It can be reduced to form amines with different degrees of saturation.

Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used to introduce halogen atoms into the compound.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

(3-Methoxypropyl)(2-methylprop-2-en-1-yl)amine has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-Methoxypropyl)(2-methylprop-2-en-1-yl)amine involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares key structural and physicochemical properties of (3-Methoxypropyl)(2-methylprop-2-en-1-yl)amine with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Biological Activity/Applications | Reference |

|---|---|---|---|---|---|

| This compound | C₈H₁₅NO | 141.21 | Methoxypropyl enhances solubility; methallyl introduces steric hindrance. | Potential epigenetic modulation | |

| (2-Methoxyethyl)(3-phenylpropyl)amine | C₁₂H₁₉NO | 193.29 | Phenyl group increases lipophilicity; shorter methoxy chain. | Not reported; likely surfactant use | |

| (2E)-3-(4-Methoxyphenyl)prop-2-en-1-ylamine | C₁₄H₂₁NO | 207.33 | Conjugated ene and methoxyphenyl group; extended π-system. | Unknown; structural similarity to aromatase inhibitors | |

| Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-3-ylmethyl]-amine | C₁₆H₂₂N₂O | 258.37 | Indole ring adds aromaticity; cyclopropane enhances rigidity. | Targeted in CNS drug discovery for receptor binding | |

| 1-(3-Bromophenyl)ethylamine | C₁₂H₁₆BrN | 254.17 | Bromine atom enables electrophilic substitution; bulky aryl group. | Intermediate in cross-coupling reactions |

Physicochemical Properties

- Solubility : The methoxy group in the target compound improves water solubility relative to purely alkylated amines (e.g., methyl(2-methylpropyl)amine in ) .

- Boiling Point : Methoxyisopropylamine () has a boiling point of 98°C, while the target compound’s methallyl group likely reduces volatility due to increased molecular weight .

Biological Activity

(3-Methoxypropyl)(2-methylprop-2-en-1-yl)amine is an organic compound characterized by its amine functional group and a methoxypropyl side chain attached to an allylic amine structure. Its molecular formula is C₈H₁₉NO, with a molar mass of approximately 143.23 g/mol. The unique structural features of this compound suggest potential biological activities, which warrant further exploration.

The biological activity of this compound is primarily attributed to its reactivity as an amine and its ability to interact with various biological molecules. The presence of the methoxy group may enhance its lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related amines have shown that they can induce irreversible damage to bacterial DNA, particularly in strains like Bacillus subtilis, while their effects on RNA are more transient . This suggests a potential application in developing antimicrobial agents.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of related compounds reveal that certain derivatives can exhibit selective cytotoxicity against tumorigenic cell lines. For example, structurally similar compounds have been reported to possess significant cytotoxic activity, indicating that this compound may also have potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential.

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| Methyl(2-methylprop-2-en-1-yl)amine | C₇H₁₅N | Moderate antimicrobial activity |

| 3-Aminopropanol | C₃H₉NO | Limited cytotoxicity; primarily used as a solvent |

| Allylamine | C₃H₇N | Exhibits basic properties; limited biological applications |

| This compound | C₈H₁₉NO | Potential antimicrobial and cytotoxic properties |

The table illustrates that while simpler amines show some biological activity, the unique combination of the methoxy group and allylic structure in this compound may enhance its reactivity and biological properties compared to these simpler analogs.

Case Study: Antimicrobial Activity

A study focusing on the effects of related amines on bacterial strains demonstrated that certain derivatives could significantly inhibit bacterial growth. The mechanism involved the disruption of DNA integrity, leading to cell death. This finding suggests that this compound may exhibit similar mechanisms, warranting further investigation into its specific antimicrobial efficacy.

Research Findings on Cytotoxic Effects

In vitro studies have shown that various amine derivatives can selectively target cancer cells while sparing normal cells. For example, one study reported an LC50 value indicating significant cytotoxicity against specific tumor cell lines . Such findings highlight the potential for this compound to be developed as a novel anticancer therapeutic.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (3-Methoxypropyl)(2-methylprop-2-en-1-yl)amine, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of 3-methoxypropylamine with 2-methylprop-2-en-1-yl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at room temperature . Optimization involves adjusting solvent polarity, reaction time, and stoichiometric ratios to maximize yield. Purification often employs column chromatography or distillation. Reaction progress is monitored using TLC or GC-MS.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : ¹H/¹³C NMR to confirm methoxypropyl and allyl substituents (e.g., δ ~3.3 ppm for methoxy protons) .

- IR : Peaks at ~1640 cm⁻¹ (C=C stretch) and ~1100 cm⁻¹ (C-O from methoxy group) .

- Mass Spectrometry : High-resolution MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. How does the compound’s reactivity differ from structurally similar amines?

- Methodological Answer : The allyl group enables unique reactivity, such as:

- Cycloaddition : Participation in [2+2] or Diels-Alder reactions due to the electron-rich alkene .

- Nucleophilic Substitution : Methoxypropyl enhances steric hindrance, slowing SN2 reactions compared to unsubstituted amines . Comparative studies with analogs (e.g., ethyl instead of methoxypropyl) are recommended to isolate steric/electronic effects .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved bioactivity?

- Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., enzymes or receptors). Focus on the allyl group’s π-orbital interactions and methoxypropyl’s hydrogen-bonding potential .

- DFT Calculations : Analyze charge distribution and frontier molecular orbitals to predict regioselectivity in reactions .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies (e.g., conflicting ¹³C NMR shifts) may arise from solvent effects or impurities. Solutions include:

- Standardized Protocols : Re-synthesize the compound under controlled conditions and compare data .

- X-ray Crystallography : Resolve ambiguities by determining the crystal structure (if crystalline) .

- Collaborative Validation : Cross-reference data with independent labs using identical instrumentation .

Q. How can reaction stereoselectivity be controlled during derivatization?

- Methodological Answer :

- Chiral Catalysts : Employ asymmetric catalysis (e.g., Ru-based catalysts for allylic amination) to enforce stereochemistry .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific enantiomers .

- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to isolate desired stereoisomers .

Q. What experimental designs are optimal for studying its metabolic stability in biological systems?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes or hepatocytes to assess CYP450-mediated oxidation. Track degradation via LC-MS/MS .

- Isotope Labeling : Introduce ¹³C or ²H labels in the methoxypropyl group to trace metabolic pathways .

- Comparative Studies : Benchmark against known amine drugs to identify structural liabilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.